9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine class of molecules. Its molecular formula is , and it has a molecular weight of approximately 354.36 g/mol. This compound is characterized by its unique structural features, which include a purine core and various aromatic substituents that contribute to its potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed with detailed chemical properties and synthesis methods.
This compound falls under the category of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acid structures and metabolic processes. The presence of functional groups such as carboxamide and methoxy groups enhances its reactivity and potential applications in medicinal chemistry.
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves several key steps:
Each step requires careful optimization of reaction conditions, such as temperature, solvent choice, and catalysts to achieve high yields and purity.
The molecular structure of 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC
.The compound features a fused bicyclic structure typical of purines along with additional aromatic rings that enhance its chemical stability and reactivity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications in drug design and development.
The mechanism of action for 9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves interactions at the molecular level with biological targets such as enzymes or receptors.
Quantitative structure–activity relationship studies are often employed to elucidate these mechanisms further.
Relevant data from spectral analysis techniques (like NMR or IR spectroscopy) can provide insights into its structural integrity and purity.
9-(2H-1,3-benzodioxol-5-yl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several potential scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0